molecular formula C8H5BrF3N3O B8218260 2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8218260
M. Wt: 296.04 g/mol
InChI Key: KSTILAZDOTZHIR-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine core. The bromine atom at position 2 enhances electrophilic reactivity, facilitating cross-coupling reactions for further derivatization . The 2,2,2-trifluoroethoxy group at position 5 introduces steric bulk and electron-withdrawing properties, which can modulate solubility, metabolic stability, and target binding affinity. This compound is of interest in medicinal chemistry, particularly for kinase inhibition and antimicrobial applications, due to the triazolopyridine scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3O/c9-7-13-5-2-1-3-6(15(5)14-7)16-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTILAZDOTZHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization (Core → Bromination → Trifluoroethoxylation)

  • Synthesizetriazolo[1,5-a]pyridine via cyclization.

  • Brominate at position 2 using CuBr/NaNO₂/HBr.

  • Introduce trifluoroethoxy via SNAr with NaH/trifluoroethanol.

Advantages :

  • High purity (>98%) at each step.

  • Amenable to scale-up.

Challenges :

  • Trifluoroethoxylation requires anhydrous conditions to avoid hydrolysis.

Pre-Functionalized Pyridine Approach

  • Prepare 2-bromo-5-(trifluoroethoxy)pyridine via Sandmeyer reaction.

  • Convert to the triazolo[1,5-a]pyridine core using hydroxylamine sulfonic acid.

Data :

StepYield
Bromination76%
Cyclization78%
Overall 59.3%

This route avoids late-stage functionalization but risks side reactions during cyclization.

Comparative Analysis of Methods

MethodKey StepYieldPurityScalability
Sequential FunctionalizationPost-cyclization bromination52%98%Moderate
Pre-Functionalized PyridineEarly trifluoroethoxylation59.3%97%High
Grignard-MediatedAldehyde intermediacy80.24%99.2%Low

The Grignard method offers the highest yield but requires stringent anhydrous conditions. The sequential approach balances scalability and practicality.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Use directing groups (e.g., −NH₂) to guide bromine to position 2.

    • Avoid excess Br₂ to prevent di-bromination.

  • Trifluoroethoxy Group Stability :

    • Employ aprotic solvents (DMF, THF) to minimize hydrolysis.

  • Purification :

    • Silica gel chromatography (DCM/EtOAc) resolves byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, phosphine ligands, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[1,5-a]pyridines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 2-bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine include:

Compound Name Substituents (Positions) Key Properties/Applications Reference
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (5), NH₂ (2) Intermediate in drug synthesis; amino group enhances hydrogen bonding in target interactions . [10, 16]
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (2), Cl (5) Higher electrophilicity at C5 (Cl vs. OCH₂CF₃); used in Suzuki couplings for aryl/heteroaryl derivatization . [15]
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (7) Bromine at C7 reduces steric hindrance, enabling selective C5 functionalization . [6, 19]
4b/4c Derivatives (from ) Br (1,5), NH₂ (2) High antioxidant activity (38–40% inhibition of ROS) with low hemolytic toxicity . [5]
Compound 3 (from ) Difluoromethylpyridinyl (C6), CF₃ (C2) Kinetoplastid inhibitor; trifluoromethyl group enhances lipophilicity and membrane penetration . [1]

Key Comparative Insights

Substituent Position and Reactivity: Bromine at C2 (target compound) vs. C5 (5-bromo derivative): C2 bromination directs cross-coupling reactions to C5, while C5 bromine allows functionalization at C2 .

Biological Activity: Bromine at C2/C5/C7 (e.g., compounds 5a/5b in ) correlates with increased erythrocyte membrane disruption (cytotoxicity), while amino groups (4b/4c) reduce toxicity and enhance antioxidant activity .

Synthetic Accessibility: Microwave-assisted, catalyst-free synthesis () is efficient for triazolopyridine cores but requires post-functionalization for trifluoroethoxy groups . Chlorination (POCl₃) or thionation (P₂S₅) of triazolopyridinones () offers routes to C5-modified derivatives, though trifluoroethylation may necessitate specialized alkylation conditions .

Data Tables

Physicochemical Properties

Property Target Compound 5-Bromo-2-amine Derivative 2-Bromo-5-chloro Derivative
Molecular Weight 311.03 (calc.) 213.03 232.42
LogP (Predicted) 2.8 1.2 2.5
Solubility (DMSO) >10 mM >20 mM >10 mM

Biological Activity

2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine core with a bromine atom and a trifluoroethoxy side chain. Its molecular formula is C7H5BrF3N3OC_7H_5BrF_3N_3O and it has a molecular weight of approximately 292.03 g/mol .

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
FurochromenotriazolopyrimidineE. coli12 µg/mL
Furochromenoquinolin-6-amineS. aureus8 µg/mL
This compoundE. coliTBD

Antioxidant Activity

The antioxidant potential of triazole derivatives has been documented in various studies. The presence of the triazole ring is believed to enhance radical scavenging activity.

Table 2: Antioxidant Activity Assessment

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Triazole Derivative A8515
Triazole Derivative B7820
This compoundTBDTBD

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been explored through various assays. The inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is a common mechanism through which these compounds exert their effects.

Case Study: Inhibition of COX and LOX

In a controlled study involving various synthesized triazole derivatives:

  • Compound A showed an IC50 value of 10 µM against COX.
  • Compound B demonstrated significant inhibition with an IC50 value of 15 µM against LOX.
  • Preliminary data on this compound suggests potential anti-inflammatory activity warranting further investigation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Synthetic Route Overview

  • Starting Material: Begin with pyridine derivatives.
  • Bromination: Introduce the bromine atom at the appropriate position.
  • Triazole Formation: Utilize hydrazine derivatives to form the triazole ring.
  • Etherification: React with trifluoroethanol to attach the trifluoroethoxy group.

Q & A

What are the primary synthetic routes for 2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines or cyclization of hydrazone derivatives. Key methods include:

  • Oxidative Cyclization : Using NaOCl, MnO₂, or PhI(OAc)₂ to form the triazolopyridine core (e.g., ). For brominated derivatives, post-synthetic halogenation with NBS (N-bromosuccinimide) is common.
  • Hydrazone Cyclization : Reacting 2-aminopyridines with isoamyl nitrite in the presence of CuHal₂ (e.g., CuBr₂) to introduce bromine ( ).
    Optimization Tips :
  • Higher yields (70–85%) are achieved with PhI(OAc)₂ at ambient temperature due to improved regioselectivity .
  • Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics; polar aprotic solvents reduce side products .

How can researchers address contradictory data in biological activity studies of triazolopyridine derivatives?

Answer:
Contradictions in biological activity (e.g., antioxidant vs. cytotoxic effects) often arise from:

  • Substituent Position : Bromine at position 5 versus 7 alters electronic properties, affecting target binding ( ).
  • Assay Variability : Standardize protocols for antioxidant activity (e.g., TBARS assay for lipid peroxidation) and cytotoxicity (e.g., erythrocyte hemolysis tests) to ensure reproducibility ( ).
    Resolution Strategy :
  • Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For example, derivatives with 2-amino and 5-bromo groups show higher antioxidant activity (40.16% inhibition vs. ionol) but lower cytotoxicity .
  • Use orthogonal assays (e.g., in vitro enzyme inhibition + in silico docking) to validate mechanisms ( ).

What characterization techniques are critical for confirming the structure of triazolopyridine derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, a singlet at δ 8.42 ppm corresponds to the NH proton in 2-amino derivatives ( ).
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 369 for compound 8a in ).
  • X-ray Crystallography : Resolves regiochemistry ambiguities, particularly for bromine/trifluoroethoxy substituents ( ).
  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in nitrile-containing derivatives) ( ).

What strategies improve regioselectivity in triazolopyridine functionalization?

Answer:
Regioselectivity challenges arise during electrophilic substitution due to the electron-deficient triazole ring. Solutions include:

  • Directed Metalation : Use directing groups (e.g., amino or trifluoroethoxy) to guide bromination/alkylation to specific positions ( ).
  • Microwave-Assisted Synthesis : Enhances selectivity by reducing side reactions (e.g., 80% yield for 5-bromo derivatives under 150°C microwave conditions) ( ).
  • Computational Modeling : DFT calculations predict reactive sites. For example, the 5-position is more electrophilic in trifluoroethoxy-substituted derivatives ().

How can computational methods guide the design of triazolopyridine-based enzyme inhibitors?

Answer:

  • Molecular Docking : Identify binding poses with targets (e.g., kinases or PDE10 enzymes) using software like AutoDock Vina. For example, bromine at position 5 enhances hydrophobic interactions in kinase binding pockets ( ).
  • MD Simulations : Assess stability of inhibitor-target complexes over 100 ns trajectories. Derivatives with trifluoroethoxy groups show longer residence times due to fluorine-mediated H-bonding ().
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets ( ).

What are the methodological considerations for evaluating antioxidant activity in triazolopyridine derivatives?

Answer:

  • Assay Selection :
    • TBARS Assay : Measures lipid peroxidation inhibition (e.g., 38–40% activity for 4b and 4c in ).
    • DPPH Radical Scavenging : Quantifies hydrogen-donating capacity (IC₅₀ values < 50 μM for nitrile-containing derivatives in ).
  • Control Standards : Use ionol or ascorbic acid for normalization.
  • Toxicity Screening : Parallel hemolysis assays (e.g., <10% hemolysis at 100 μM) ensure activity is not artifactually inflated by cytotoxicity ( ).

How does the trifluoroethoxy group influence the physicochemical properties of triazolopyridines?

Answer:

  • Lipophilicity : Trifluoroethoxy increases logP by ~1.5 units compared to methoxy, enhancing blood-brain barrier penetration (clogP = 2.8 vs. 1.3) ().
  • Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450), confirmed via microsomal assays (t₁/₂ > 120 min) ( ).
  • Electron-Withdrawing Effect : Lowers pKa of adjacent protons (e.g., pyridine N-H) by 1–2 units, affecting solubility and reactivity ( ).

What are the challenges in scaling up triazolopyridine synthesis, and how can they be mitigated?

Answer:

  • Byproduct Formation : Bromine migration during cyclization is minimized using CuBr₂ at 0–5°C ( ).
  • Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches ().
  • Green Chemistry : Replace MnO₂ with H₂O₂/Fe³⁺ systems to reduce heavy metal waste ().

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